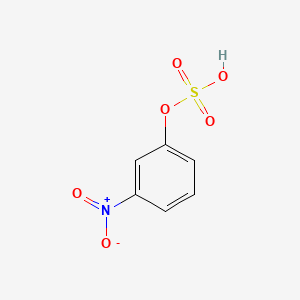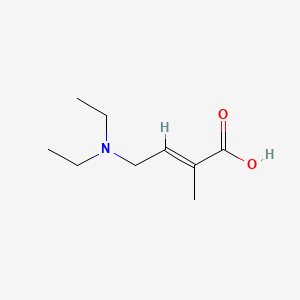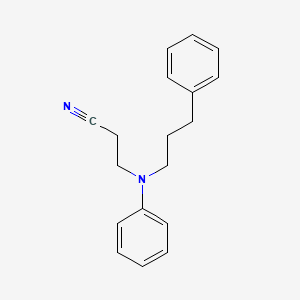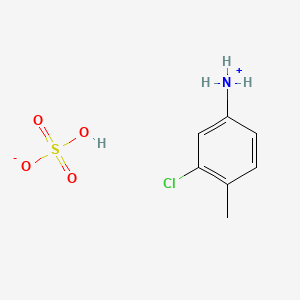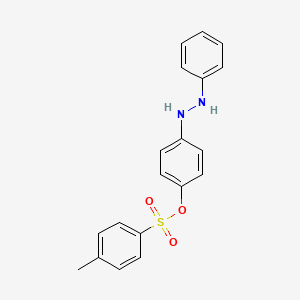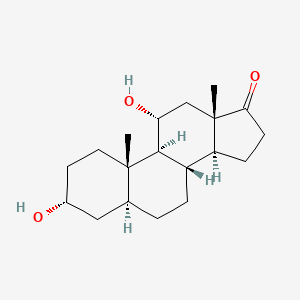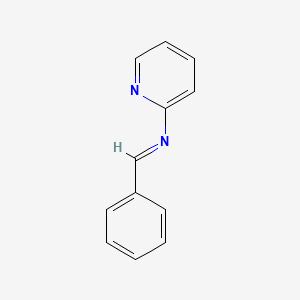
N-(Phenylmethylene)-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Phenylmethylene)-2-pyridinamine is an organic compound that belongs to the class of imines It is characterized by the presence of a phenylmethylene group attached to a pyridinamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylmethylene)-2-pyridinamine typically involves the condensation reaction between an aldehyde (such as benzaldehyde) and a primary amine (such as 2-aminopyridine). The reaction is usually carried out in the presence of a dehydrating agent to facilitate the removal of water and drive the reaction to completion. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction can be represented as follows:
Benzaldehyde+2-Aminopyridine→this compound+Water
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of microwave irradiation has been explored to accelerate the reaction rate and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Phenylmethylene)-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenylmethylene group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Phenylmethylene)-2-pyridinamine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Wirkmechanismus
The mechanism of action of N-(Phenylmethylene)-2-pyridinamine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of DNA-topoisomerase I, preventing the enzyme from performing its function in DNA replication and transcription. This inhibition can lead to the suppression of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- N-(Phenylmethylene)-2-aminopyridine
- N-(Phenylmethylene)-3-aminopyridine
- N-(Phenylmethylene)-4-aminopyridine
Comparison: N-(Phenylmethylene)-2-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
1883-96-1 |
|---|---|
Molekularformel |
C12H10N2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(E)-1-phenyl-N-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C12H10N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-10H/b14-10+ |
InChI-Schlüssel |
GFPQOWWUXFPGPU-GXDHUFHOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/C2=CC=CC=N2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



